molecular formula C13H19N B3197514 4-Benzylcyclohexanamine CAS No. 100617-11-6

4-Benzylcyclohexanamine

Cat. No. B3197514
Key on ui cas rn: 100617-11-6
M. Wt: 189.3 g/mol
InChI Key: YDUAJBNFDVNWHE-UHFFFAOYSA-N
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Patent
US06380205B1

Procedure details

A mixture of 2 g of 4-benzylcyclohexanone, the product of Example 1, Step 3, 16 g of ammonium acetate, 100 mL of methanol and 2.5 g of sodium cyanoborohydride was stirred for 5 days at room temperature. After cooling in an ice bath, the reaction was carefully quenched in an efficient fume hood by dropwise addition of 25 mL of 1N HCl. After stirring for 10 min, sodium hydroxide pellets were added to the cold solution until the pH (indicator paper) was about 10. The mixture was concentrated under reduced pressure, diluted with 100 mL of water, made basic by addition of more sodium hydroxide pellets and extracted into 4×100 mL portions of chloroform. After drying over magnesium sulfate, the extracts were concentrated under reduced pressure and then dried under vacuum overnight. Analysis by TLC (silica gel, elution with 90:10:1 chloroform:methanol:conc. ammonium hydroxide) indicated no 4-benzylcyclohexanone or 4-benzylcyclohexanol was present, only 2 new bands which correspond to a mixture of cis- and trans 4-benzyl-cyclohexylamine, which was an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:21].[Na+]>CO>[CH2:1]([CH:8]1[CH2:13][CH2:12][CH:11]([NH2:21])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1CCC(CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1CCC(CC1)=O
Name
Quantity
16 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
2.5 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
the reaction was carefully quenched in an efficient fume hood by dropwise addition of 25 mL of 1N HCl
ADDITION
Type
ADDITION
Details
sodium hydroxide pellets were added to the cold solution until the pH (indicator paper)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with 100 mL of water
ADDITION
Type
ADDITION
Details
made basic by addition of more sodium hydroxide pellets
EXTRACTION
Type
EXTRACTION
Details
extracted into 4×100 mL portions of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the extracts were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
Analysis by TLC (silica gel, elution with 90:10:1 chloroform:methanol:conc. ammonium hydroxide)
ADDITION
Type
ADDITION
Details
only 2 new bands which correspond to a mixture of cis- and trans 4-benzyl-cyclohexylamine, which

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C1=CC=CC=C1)C1CCC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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